Isobyakangelicin angelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

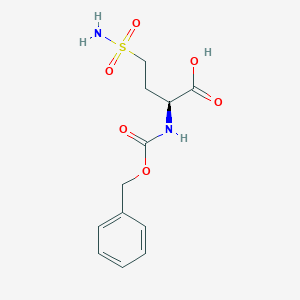

Isobyakangelicin angelate is a naturally occurring compound found in plants such as Angelica gigas Nakai and Angelica dahurica. It has gained significant attention in recent years due to its potential therapeutic properties.

Applications De Recherche Scientifique

Chromatographic Analysis and Compound Isolation

Isobyakangelicin angelate has been identified as one of the main furanocoumarins isolated from the roots of Peucedanum palustre. A study optimized the mobile phase for the separation of this compound along with other main constituents using RP-HPLC (Reversed Phase High-Performance Liquid Chromatography). The method was demonstrated to be applicable for quantitative determination of these compounds, with the purity and identity of the peaks being confirmed by diode-array detection and comparison with standards (Vuorela et al., 1989). Additionally, new furocoumarin glycosides, including isobyakangelicin derivatives, were isolated from Angelica archangelica subsp. litoralis, with their structures established mainly by spectroscopic methods (Thastrup & Lemmich, 1983).

Medicinal and Therapeutic Research

This compound was also identified among the coumarins isolated from the roots of Angelica archangelica. The extraction and isolation process employed techniques such as medium pressure liquid chromatography (MPLC) and was guided by thin-layer chromatography and high-performance liquid chromatography preassays. Importantly, the isolated coumarins, including this compound, exhibited calcium antagonistic activity, which was validated using a rat pituitary cell model (Härmälä et al., 1992). Moreover, Byakangelicin, a compound related to isobyakangelicin, was found to induce cytochrome P450 3A4 expression via transactivation of pregnane X receptors in human hepatocytes, highlighting its potential in affecting drug metabolism (Yang et al., 2011).

Analytical and Biochemical Studies

This compound has been involved in studies aimed at understanding the functional impact of alternative splicing on human protein isoforms, where it likely serves as a model or target compound in the assessment of cellular responses and diversity of biological functions. The research underscores the integration of genomic, proteomic, functional, and contextual information as crucial in supporting isoform-based modeling and analysis (Sulakhe et al., 2019).

Biosynthesis and Enzymatic Studies

In a study on the biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, the angelyl-CoA, a CoA-activated form of angelic acid, was produced. The angelic acid moiety is known to be an essential modification in many biologically active products, known as angelates, which include this compound. The study demonstrates the potential of microbial production as an alternative for the development of therapeutics, leveraging the biosynthetic pathways of microorganisms like S. cerevisiae (Callari et al., 2018).

Propriétés

Numéro CAS |

116988-91-1 |

|---|---|

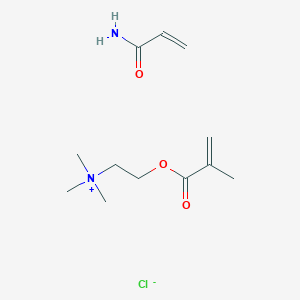

Formule moléculaire |

C22H24O8 |

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

[3-hydroxy-1-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxy-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H24O8/c1-6-12(2)21(24)29-15(22(3,4)25)11-28-17-13-7-8-16(23)30-19(13)20(26-5)18-14(17)9-10-27-18/h6-10,15,25H,11H2,1-5H3/b12-6- |

Clé InChI |

VTMREZQNDKWTII-SDQBBNPISA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |

SMILES |

CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |

SMILES canonique |

CC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O |

Synonymes |

isobyakangelicin angelate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)

![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)